molecular formula C13H9ClN2O2S B2778537 (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal CAS No. 338400-26-3

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal

Cat. No.: B2778537
CAS No.: 338400-26-3
M. Wt: 292.74
InChI Key: XMIYQXJEXJEDQC-LFIBNONCSA-N
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Description

The compound (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal is an organic molecule characterized by the presence of a hydrazone functional group, a chlorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydrazone Formation: : The synthesis typically begins with the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone. In this case, the aldehyde used is 3-oxo-3-(thiophen-2-yl)propanal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the hydrazone.

  • Purification: : The crude product is purified by recrystallization from a suitable solvent, often ethanol or a mixture of ethanol and water, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors might be used to improve efficiency and yield. Solvent recovery systems would be employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction of the hydrazone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced hydrazone to corresponding amine.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing hydrazone and thiophene functionalities.

Biology

    Biological Probes: Due to its structural features, the compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.

Mechanism of Action

The mechanism by which (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The hydrazone group can form reversible covalent bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[2-(4-bromophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal: Similar structure but with a bromine atom instead of chlorine.

    (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal can significantly influence its reactivity and interaction with biological targets compared to its analogs. Chlorine can participate in halogen bonding, which can enhance binding affinity and specificity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8+,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFQLMNATRTLFJ-UMIIGGRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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